1,2-Cyclopentanedicarboxylic acid, 1-methyl ester
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Overview
Description
1,2-Cyclopentanedicarboxylic acid, 1-methyl ester: is a chemical compound with the molecular formula C8H12O4 . It is a colorless to pale yellow liquid that is soluble in many common organic solvents such as alcohols, ethers, and esters . This compound is used as an intermediate in organic synthesis, making it valuable in various chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Cyclopentanedicarboxylic acid, 1-methyl ester can be synthesized through the esterification of 1,2-cyclopentanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: 1,2-Cyclopentanedicarboxylic acid, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
1,2-Cyclopentanedicarboxylic acid, 1-methyl ester has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may be explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: The compound is used in the production of polymers, resins, and other materials that require specific ester functionalities.
Mechanism of Action
The mechanism of action of 1,2-cyclopentanedicarboxylic acid, 1-methyl ester involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester group can be hydrolyzed by esterases, leading to the formation of 1,2-cyclopentanedicarboxylic acid and methanol.
Enzyme Interaction: The compound may interact with enzymes involved in ester metabolism, influencing their activity and function.
Comparison with Similar Compounds
1,2-Cyclopentanedicarboxylic acid, dimethyl ester: Similar in structure but with two methyl ester groups instead of one.
1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester: Contains a methylene group at the 3-position.
1,2-Cyclopentanedicarboxylic acid, 4-oxo-, 1,2-dimethyl ester: Contains an oxo group at the 4-position and two methyl ester groups.
Uniqueness: 1,2-Cyclopentanedicarboxylic acid, 1-methyl ester is unique due to its specific ester configuration, which makes it a valuable intermediate in organic synthesis. Its solubility in various organic solvents and reactivity with different reagents further enhance its utility in chemical research and industrial applications .
Properties
IUPAC Name |
2-methoxycarbonylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGFHAUBFNTXFK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O4- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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